2-(Difluoromethoxy)-3-methylbenzaldehyde
Overview
Description
“Difluoromethoxy” is a functional group in organic chemistry where two fluorine atoms are bonded to a methoxy group . It’s often used in pharmaceuticals and agrochemicals due to the advantageous properties conferred by fluorine, including significant modifications in biological behavior and physicochemical properties .
Synthesis Analysis
The synthesis of difluoromethoxylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of a compound with a difluoromethoxy group would include the presence of this functional group attached to the rest of the molecule . The exact structure would depend on the specific compound.Chemical Reactions Analysis
Difluoromethoxylated compounds can participate in various chemical reactions. For example, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a difluoromethoxy compound would depend on its specific structure. For example, a compound named “2-(Difluoromethoxy)phenol” has a density of 1.3±0.1 g/cm3, a boiling point of 226.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Safety and Hazards
The safety and hazards associated with a difluoromethoxy compound would depend on its specific structure. For example, a compound named “(Trifluoromethoxy)phenyl isocyanate” is classified as a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
2-(difluoromethoxy)-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-3-2-4-7(5-12)8(6)13-9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTJQNDIMLYYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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